Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

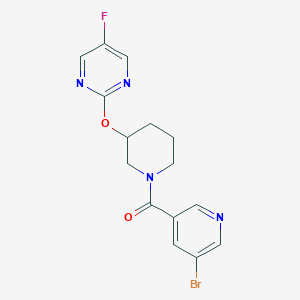

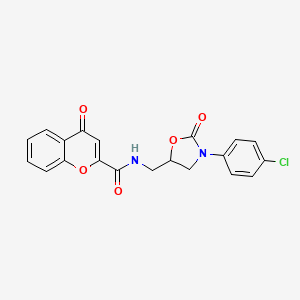

“Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate” is a chemical compound with the CAS Number: 2138216-46-1 . It has a molecular weight of 290.72 . The IUPAC name for this compound is methyl 7- (chlorosulfonyl)isochromane-5-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClO5S/c1-16-11(13)10-5-8(18(12,14)15)4-7-6-17-3-2-9(7)10/h4-5H,2-3,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Applications De Recherche Scientifique

Recovery and Reuse of Solvents

- The production process of intermediates like Methyl 3 - chlorosulfonyl - thiophene - 2 - carboxylate, related to Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate, uses significant amounts of acetic acid as a solvent. Research has shown that while azeotropic distillation is ineffective for acetic acid recovery due to the effluent's complexity, extraction methods can successfully recover acetic acid, allowing it to be reused in the production process (Wang Tian-gui, 2006).

Synthesis of Antitumor Agents

- The compound has been implicated in the synthesis pathways leading to novel broad-spectrum antitumor agents. For example, interactions involving isocyanates and specific derivatives in cold methanol or ethanol can yield compounds with curative activity against leukemia, showcasing the potential of derivatives of Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate in medicinal chemistry (M. Stevens et al., 1984).

Development of Organic Synthesis Methods

- Advanced organic synthesis methods have utilized derivatives of Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate for creating complex molecules. For instance, the compound's derivatives have been involved in total synthesis processes, highlighting its role in facilitating the construction of intricate organic structures (Nikola Topolovčan et al., 2021).

Enabling Chemical Transformations

- The compound is foundational in chemical transformations that yield novel molecular structures with potential applications in drug development and material sciences. For example, direct conversions and chlorosulfonylation reactions have been documented, demonstrating the versatility of Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate and its derivatives in organic chemistry (A. M. Qaisi et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO5S/c1-16-11(13)10-5-8(18(12,14)15)4-7-6-17-3-2-9(7)10/h4-5H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVFDKPKDJDSGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1CCOC2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(3-methoxybenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2699854.png)

![4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether](/img/structure/B2699858.png)

![4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2699860.png)

![3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone](/img/structure/B2699861.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2699864.png)

![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2699866.png)

![Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2699870.png)